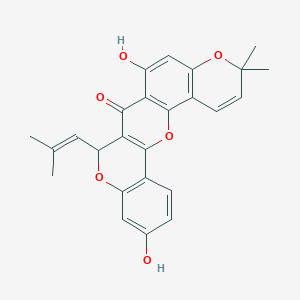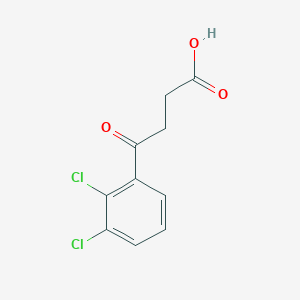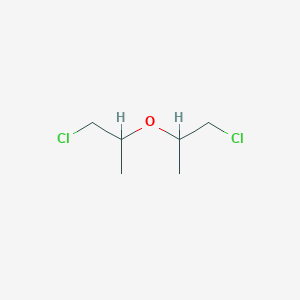
(S)-(6,6'-Dimetoxi-bifenil-2,2'-diil)bis(diisopropilfosfina)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is a chiral ligand used in various catalytic processes. This compound is characterized by its biphenyl backbone, which is substituted with methoxy groups at the 6 and 6’ positions, and diisopropylphosphine groups at the 2 and 2’ positions. The chiral nature of this ligand makes it particularly valuable in asymmetric synthesis, where it can influence the stereochemistry of the products.
Aplicaciones Científicas De Investigación
(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) has several applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: Its chiral properties make it useful in the synthesis of biologically active compounds.
Medicine: It is employed in the synthesis of pharmaceuticals, where control over stereochemistry is crucial.
Industry: It is used in the production of fine chemicals and materials with specific chiral properties.
Mecanismo De Acción
Target of Action
(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is a type of bisphosphine ligand . Bisphosphines are organophosphorus compounds most commonly used as bidentate phosphine ligands in inorganic and organometallic chemistry . They are identified by the presence of two phosphino groups linked by a backbone . The primary targets of this compound are likely to be metal ions in various chemical reactions, where it acts as a ligand facilitating the formation of complex structures .
Mode of Action
The compound interacts with its targets (metal ions) through the process of chelation, forming a five-membered chelate ring with most metals . This interaction results in the formation of stable complexes that are used in various chemical reactions .
Biochemical Pathways
Bisphosphines in general are known to play a crucial role in various chemical reactions, including catalysis and synthesis of complex molecules .
Pharmacokinetics
The pharmacokinetic properties of bisphosphines are generally determined by their physicochemical properties, such as molecular weight, lipophilicity, and chemical stability .
Result of Action
The result of the compound’s action is the formation of stable complexes with metal ions, which can be used in various chemical reactions . These complexes can have a wide range of applications in fields such as catalysis, material science, and medicinal chemistry .
Action Environment
The action, efficacy, and stability of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s ability to form complexes with metal ions and thus influence its overall effectiveness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) typically involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone can be synthesized through a Suzuki coupling reaction between 6-bromo-2-methoxybiphenyl and 6-bromo-2-methoxyphenylboronic acid.
Introduction of Phosphine Groups: The diisopropylphosphine groups are introduced via a lithiation reaction followed by the addition of diisopropylchlorophosphine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products are the substituted biphenyl derivatives.
Comparación Con Compuestos Similares
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine): The enantiomer of the compound .
(S)-BINAP: Another chiral ligand with a similar biphenyl backbone but different substituents.
(S)-Ph-BPE: A chiral ligand with a similar phosphine structure but different backbone.
Uniqueness: (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is unique due to its specific substitution pattern and chiral properties, which make it highly effective in asymmetric catalysis. Its ability to form stable complexes with various metals and influence the stereochemistry of reactions sets it apart from other similar compounds.
Propiedades
IUPAC Name |
[2-[2-di(propan-2-yl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-di(propan-2-yl)phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O2P2/c1-17(2)29(18(3)4)23-15-11-13-21(27-9)25(23)26-22(28-10)14-12-16-24(26)30(19(5)6)20(7)8/h11-20H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLUWVKDDQIKNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)


![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)

![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)








